tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H24N2O4S and a molecular weight of 292.39 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of piperidine-based pharmaceuticals .
Biology and Medicine: It can be used as a precursor for the synthesis of bioactive molecules that target specific biological pathways .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the bioactive molecule derived from this compound .
Comparison with Similar Compounds
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Comparison: tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate is unique due to its ethylsulfonamido group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(ethylsulfonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-6-8-14(9-7-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNSKKUCHRCECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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